

An In-Depth Technical Guide to the Structure-Activity Relationship of PSB-17365

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	PSB-17365				
Cat. No.:	B610312	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **PSB-17365**, a potent and G protein-biased agonist of the G protein-coupled receptor 84 (GPR84). This document details the quantitative data from key experiments, outlines the methodologies for these experiments, and visualizes the relevant biological pathways and experimental workflows.

Introduction to PSB-17365 and GPR84

GPR84 is a G protein-coupled receptor primarily expressed in immune cells and is implicated in inflammatory processes. Its activation is linked to various signaling pathways, making it a potential therapeutic target for inflammatory diseases. **PSB-17365**, a 6-((4-bromophenethyl)amino)pyrimidine-2,4(1H,3H)-dione, has emerged from a series of 6-(ar)alkylamino-substituted uracil derivatives as a highly potent and selective GPR84 agonist. A key feature of **PSB-17365** is its biased agonism, showing a preference for the G protein signaling pathway over the β -arrestin recruitment pathway. This guide delves into the structural modifications of the uracil scaffold that led to the discovery of **PSB-17365** and govern its activity and bias.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative data for **PSB-17365** and its key analogs, highlighting the impact of structural modifications on their potency at the human GPR84

receptor in two key functional assays: inhibition of cAMP accumulation (a measure of $G\alpha$ i activation) and β -arrestin 2 recruitment.

Compoun d	R Group	pEC50 (cAMP Assay)	EC50 (cAMP Assay) [nM]	pEC50 (β- arrestin Assay)	EC50 (β- arrestin Assay) [nM]	Bias Factor
PSB-17365	4- Bromophe nethyl	8.60 ± 0.11	2.5	7.00 ± 0.07	100	1.3 (20-fold selective)
PSB-16434	4- Chlorophe nethyl	8.15 ± 0.08	7.1	6.28 ± 0.06	520	1.9 (79-fold selective)
Analog 1	Phenethyl	7.64 ± 0.05	23	6.40 ± 0.09	400	1.3
Analog 2	4- Fluorophen ethyl	7.96 ± 0.06	11	6.40 ± 0.10	400	1.6
Analog 3	4- Methylphe nethyl	7.60 ± 0.07	25	6.22 ± 0.08	600	1.4
Analog 4	4- Methoxyph enethyl	7.40 ± 0.09	40	6.10 ± 0.07	790	1.3
PSB-1584	Hexyl	8.30 ± 0.04	5.0	8.50 ± 0.05	3.2	0
6-OAU	Octyl	7.34 ± 0.06	46	7.22 ± 0.05	60	0.1

Data extracted from Pillaiyar, T. et al. J. Med. Chem. 2018, 61 (9), 4077-4099.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR data table.

Synthesis of 6-((4-Bromophenethyl)amino)pyrimidine-2,4(1H,3H)-dione (PSB-17365)

A mixture of 6-aminouracil (1.0 eq), 4-bromophenethyl bromide (1.2 eq), and anhydrous potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at 80 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the final product, **PSB-17365**.

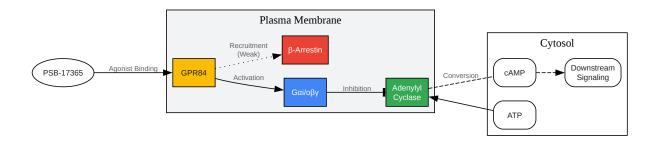
Cyclic AMP (cAMP) Accumulation Assay

The G α i-mediated inhibition of cAMP production was measured using the LANCE® Ultra cAMP Kit (PerkinElmer).

- Cell Culture: HEK293 cells stably expressing human GPR84 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 μg/mL streptomycin, and a selection antibiotic.
- Assay Procedure:
 - Cells are harvested and resuspended in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).
 - A cell suspension of 2,000-5,000 cells/well is added to a 384-well white opaque microplate.
 - \circ Serial dilutions of the test compounds are added to the wells, followed by the addition of forskolin (final concentration of 1 μ M) to stimulate adenylyl cyclase.
 - The plate is incubated for 30 minutes at room temperature.
 - Eu-cAMP tracer and ULight[™]-anti-cAMP antibody are added according to the manufacturer's protocol.
 - After a 1-hour incubation at room temperature, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a suitable plate reader with excitation

at 320 nm and emission at 665 nm and 615 nm.

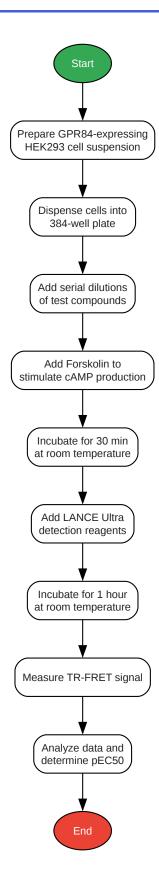
Data Analysis: The ratio of the fluorescence intensities at 665 nm and 615 nm is calculated.
The data are normalized to the response of forskolin alone (0% inhibition) and the baseline
(100% inhibition). The pEC50 values are determined by nonlinear regression analysis using
a sigmoidal dose-response model.


β-Arrestin Recruitment Assay

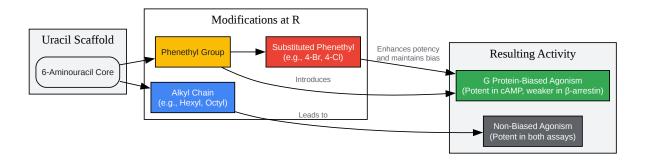
The recruitment of β -arrestin 2 to the activated GPR84 was quantified using the PathHunter® β -Arrestin Assay (DiscoverX).

- Cell Line: A CHO-K1 cell line stably co-expressing the ProLink™ (PK)-tagged GPR84 and the Enzyme Acceptor (EA)-tagged β-arrestin 2 is used.
- Assay Procedure:
 - Cells are seeded into 384-well white-walled, clear-bottom microplates and incubated overnight.
 - The culture medium is removed, and the cells are treated with serial dilutions of the test compounds in the assay buffer.
 - The plates are incubated for 90 minutes at 37 °C.
 - PathHunter® detection reagents are added to each well.
 - The plates are incubated for 60 minutes at room temperature.
 - Chemiluminescence is measured using a plate reader.
- Data Analysis: The luminescence signal is normalized to the maximum response of a reference agonist. The pEC50 values are calculated using a four-parameter logistic equation.

Visualizations Signaling Pathway of GPR84 Activation by PSB-17365



Click to download full resolution via product page


Caption: GPR84 signaling cascade upon activation by PSB-17365.

Experimental Workflow for cAMP Accumulation Assay

Click to download full resolution via product page

• To cite this document: BenchChem. [An In-Depth Technical Guide to the Structure-Activity Relationship of PSB-17365]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610312#understanding-the-structure-activity-relationship-of-psb-17365]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com